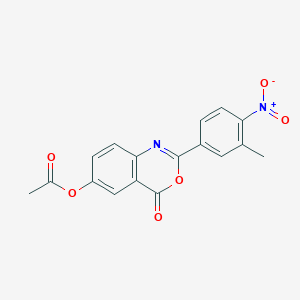

2-(3-methyl-4-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the benzoxazin family, a class of compounds known for their diverse chemical reactivities and potential for various applications in organic synthesis and material science. Its structure contains a benzoxazinone core substituted with a nitrophenyl group and an acetate ester, imparting unique chemical and physical properties.

Synthesis Analysis

The synthesis of closely related benzoxazin derivatives, such as 3,4-dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one (DMNB), involves reactions under specific conditions, highlighting the complexity and precision required in synthesizing these compounds. DMNB, a structural analogue of p-nitrophenyl dimethylcarbamate, demonstrates the nuanced steps involved, including sensitivity to light and stability in dark conditions, which may also apply to the synthesis of 2-(3-methyl-4-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate (Kitson & Freeman, 1993).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one and its derivatives, has been extensively analyzed using techniques like FT-IR and Raman spectroscopy, combined with DFT calculations. These analyses provide insights into the structural, topological, and vibrational properties, which are crucial for understanding the reactivity and stability of these molecules (Castillo et al., 2017).

Chemical Reactions and Properties

Benzoxazin compounds undergo a variety of chemical reactions, including cascade annulation reactions catalyzed by N-heterocyclic carbenes, leading to multifunctional 2,3-benzoxazin-4-ones. These reactions highlight the chemical versatility and potential pharmacological interest of the benzoxazin core (Sun & Cheng, 2012).

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Research has highlighted the utility of benzoxazin derivatives in the synthesis of complex molecules. For example, benzoxazin derivatives have been synthesized as thio analogues of natural hemiacetals found in plants, representing a novel approach to mimicking natural allelochemicals. These compounds have shown potential in the development of new synthetic routes for functionalized aromatic compounds, showcasing their role as intermediates in organic synthesis (Sicker et al., 1994). Furthermore, the synthesis of cyclic hydroxamic acids and lactams with a benzoxazine skeleton has demonstrated the versatility of these compounds in generating bioactive molecules, including those with allelopathic properties (Hartenstein & Sicker, 1993).

Material Science Applications

In material science, benzoxazin derivatives have been explored for their potential in creating polymers with unique properties. A study on azo polymers incorporating nitrophenyl benzoxazin units revealed their ability to undergo photoinduced birefringence, suggesting applications in reversible optical storage. This research underscores the potential of benzoxazin derivatives in the development of advanced materials with photoresponsive properties (Meng et al., 1996).

Pharmacological Applications

Benzoxazin derivatives have also been studied for their pharmacological applications. The synthesis of 4H-1,2-benzoxazines with electron-withdrawing substituents has been reported, highlighting their potential as potent intermediates for creating oxygen-functionalized aromatic compounds. Such compounds could be valuable in the development of new pharmaceuticals (Nakamura et al., 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-(3-methyl-4-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O6/c1-9-7-11(3-6-15(9)19(22)23)16-18-14-5-4-12(24-10(2)20)8-13(14)17(21)25-16/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRGPFBWNWFFMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(C=C(C=C3)OC(=O)C)C(=O)O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5562078.png)

![N',N'''-[2-(phenylsulfonyl)-1,4-phenylene]bis(N,N-dimethylsulfamide)](/img/structure/B5562093.png)

![N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5562101.png)

![3-ethyl-8-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562106.png)

![5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5562117.png)

![2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562123.png)

![4-(4-chlorophenyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)-3-thiophenecarboxamide](/img/structure/B5562144.png)

![N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562149.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5562155.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5562170.png)

![2-[(4-bromophenyl)thio]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5562175.png)